molecular formula C6H6BrClN2 B13618753 (4-Bromo-3-chlorophenyl)hydrazine

(4-Bromo-3-chlorophenyl)hydrazine

Cat. No.: B13618753
M. Wt: 221.48 g/mol
InChI Key: FLCMLLKTXYVUAM-UHFFFAOYSA-N
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Description

(4-Bromo-3-chlorophenyl)hydrazine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-chlorophenyl)hydrazine typically involves the diazotization of 4-bromo-3-chloroaniline followed by reduction. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of acetone for purification .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-chlorophenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Bromo-3-chlorophenyl)hydrazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-3-chlorophenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • **4-B

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(4-bromo-3-chlorophenyl)hydrazine

InChI

InChI=1S/C6H6BrClN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2

InChI Key

FLCMLLKTXYVUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)Br

Origin of Product

United States

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